

Application of Methyl 3-mercaptopropionate in the Synthesis of Isothiazolinone Biocides

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Compound of Interest

Compound Name: Methyl 3-mercaptopropionate

Cat. No.: B032665

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Introduction

Methyl 3-mercaptopropionate is a versatile chemical intermediate primarily utilized in the synthesis of a significant class of biocides known as isothiazolinones. These biocides, including methylisothiazolinone (MIT) and 5-chloro-2-methyl-4-isothiazolin-3-one (CMIT), are widely employed as preservatives in a vast array of industrial and consumer products due to their potent and broad-spectrum antimicrobial activity. They are effective in controlling the growth of bacteria, fungi, and algae. This document provides detailed application notes and experimental protocols for the synthesis of isothiazolinone biocides, with a focus on the crucial role of **Methyl 3-mercaptopropionate** as a starting material.

Biocidal Activity of Isothiazolinones

Isothiazolinone-based biocides function by disrupting essential cellular processes in microorganisms. The electrophilic sulfur atom in the isothiazolinone ring readily reacts with nucleophilic residues, such as the thiol groups in cysteine-containing proteins, leading to the inhibition of critical enzymes involved in metabolism and respiration. This ultimately results in cell death.

The following table summarizes the minimum inhibitory concentrations (MICs) for some common isothiazolinone biocides against representative microorganisms.

Biocide	Organism	MIC (µg/mL)	Reference
5-chloro-N-methylisothiazol-3-one (CMIT)	Escherichia coli ATCC 8739	0.1–0.5	[1]
5-chloro-N-methylisothiazol-3-one (CMIT)	Schizosaccharomyces pombe NCYC 1354	0.1–0.5	[1]
Benzisothiazol-3-one (BIT)	Escherichia coli ATCC 8739	15–20	[1]
Benzisothiazol-3-one (BIT)	Schizosaccharomyces pombe NCYC 1354	15–20	[1]
N-methylisothiazol-3-one (MIT)	Escherichia coli ATCC 8739	40–250	[1]
N-methylisothiazol-3-one (MIT)	Schizosaccharomyces pombe NCYC 1354	40–250	[1]

Synthesis of Isothiazolinone Biocides from Methyl 3-mercaptopropionate

The synthesis of isothiazolinone biocides from **Methyl 3-mercaptopropionate** is a two-step process. The first step involves the amidation of **Methyl 3-mercaptopropionate** to form N-methyl-3-mercaptopropionamide. The second step is the oxidative cyclization of the amide intermediate to yield the isothiazolinone ring system.

Step 1: Synthesis of N-methyl-3-mercaptopropionamide

This initial step involves the reaction of **Methyl 3-mercaptopropionate** with monomethylamine. This reaction is a nucleophilic acyl substitution where the amine displaces the methoxy group of the ester to form an amide.

Experimental Protocol:

- Apparatus: A one-liter, four-necked flask equipped with a mechanical stirrer, thermometer, gas dispersion tube, and a dry ice condenser with a nitrogen inlet is required.[2]
- Reagents:
 - **Methyl 3-mercaptopropionate** (504.7 g, 4.20 mol)[2]
 - Monomethylamine (gas)
- Procedure:
 - Place **Methyl 3-mercaptopropionate** into the reaction flask.
 - Cool the flask and begin bubbling monomethylamine gas through the liquid with vigorous stirring.
 - Maintain the reaction temperature between 10-20°C.
 - Continue the addition of monomethylamine until the reaction is complete, which can be monitored by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).
 - Upon completion, the resulting N-methyl-3-mercaptopropionamide can be used directly in the next step or purified further if necessary.

Step 2: Synthesis of 5-chloro-2-methyl-3-isothiazolone (CMIT) and 2-methyl-3-isothiazolone (MIT)

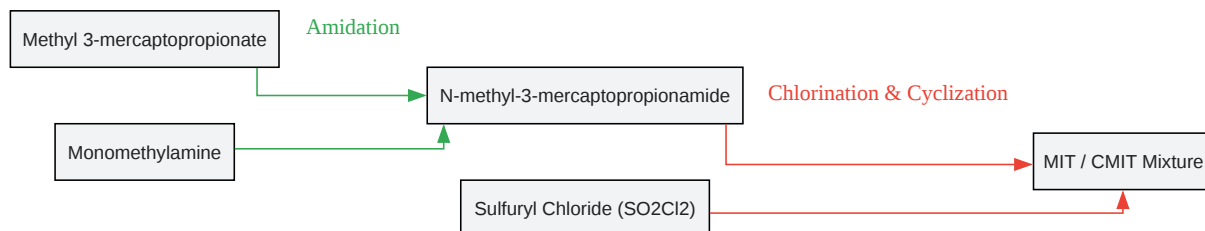
The second step involves the chlorination and cyclization of N-methyl-3-mercaptopropionamide. This can be achieved using various chlorinating agents, with sulfuryl chloride being a common choice. The reaction conditions can be controlled to influence the ratio of the chlorinated (CMIT) and non-chlorinated (MIT) products.

Experimental Protocol:

- Apparatus: A three-liter, three-necked round-bottom flask equipped with a thermometer, a dropping funnel, and a stirrer is necessary.[3]

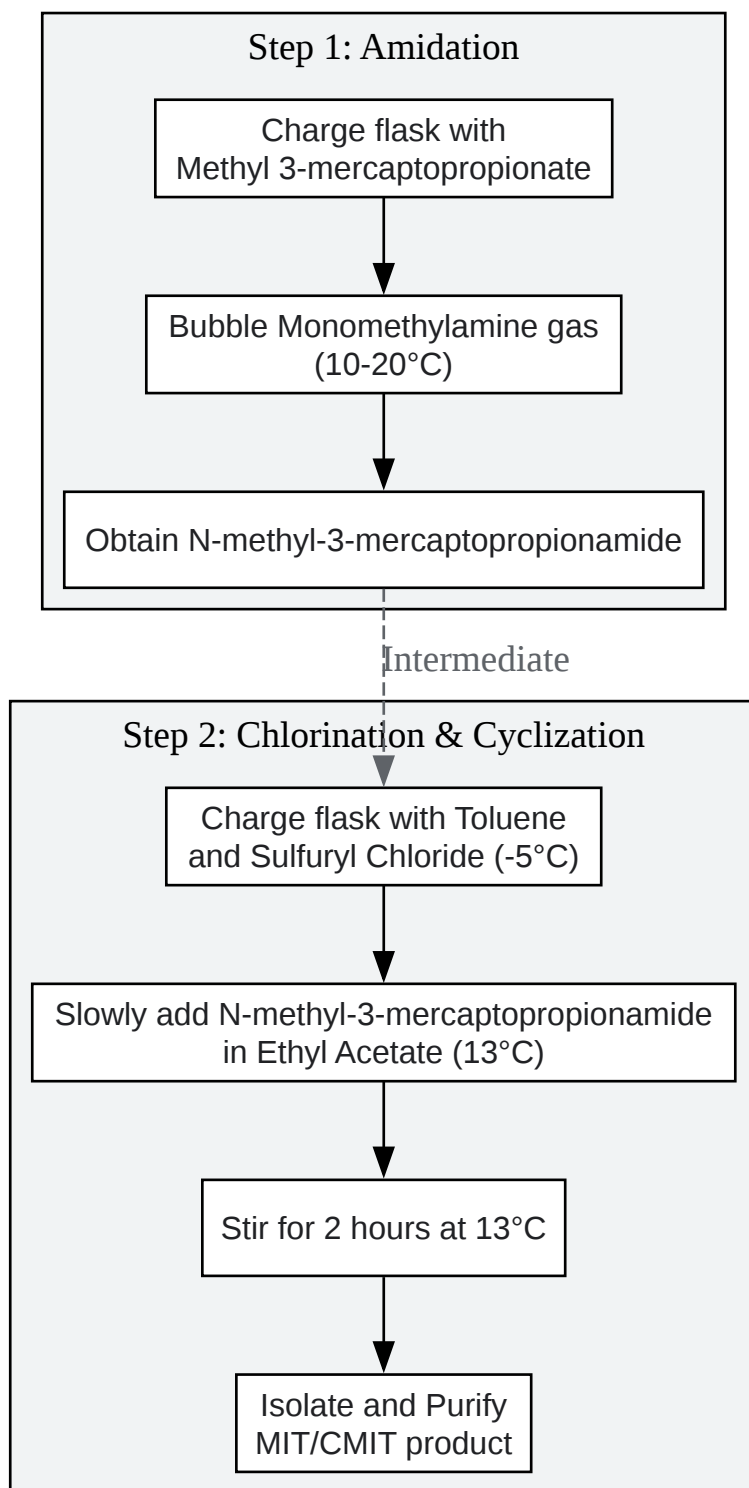
- Reagents:
 - N-methyl-3-mercaptopropionamide (30 g, 0.25 mol)[3]
 - Sulfuryl chloride (76 g, 0.56 mol)[3]
 - Toluene (1000 g)[3]
 - Ethyl acetate (180 g)[3]
- Procedure:
 - Charge the reaction flask with toluene and sulfuryl chloride and cool the mixture to -5°C.[3]
 - Dissolve N-methyl-3-mercaptopropionamide in ethyl acetate and maintain the solution at 10°C.[3]
 - Slowly add the N-methyl-3-mercaptopropionamide solution to the sulfuryl chloride solution over a period of 2 hours, while maintaining the reaction temperature at 13°C.[3]
 - After the addition is complete, continue to stir the mixture at 13°C for an additional 2 hours.[3]
 - Allow the reaction mixture to stand for 1 hour. The resulting product will be a mixture of 5-chloro-2-methyl-4-isothiazolin-3-one and 2-methyl-4-isothiazolin-3-one.
 - The product mixture can then be isolated and purified using standard techniques such as filtration, washing, and recrystallization.

Diagrams



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Caption: Synthesis pathway of MIT/CMIT from **Methyl 3-mercaptopropionate**.



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Caption: Experimental workflow for the synthesis of MIT/CMIT.

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